6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline
Description
6-Chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline is a quinoxaline derivative characterized by a 6-chloro substitution on the quinoxaline core and a bicyclic octahydrocyclopenta[c]pyrrole group at the 2-position. Quinoxalines are heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and enzyme-inhibitory properties . The unique octahydrocyclopenta[c]pyrrole substituent in this compound introduces structural rigidity and hydrophobicity, which may enhance binding to target proteins such as histone deacetylases (HDACs) or viral proteases .
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-12-4-5-13-14(6-12)17-7-15(18-13)19-8-10-2-1-3-11(10)9-19/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPJUNGKSPLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=CN=C4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dichloroquinoxaline with 3,3-diethoxypropyne in the presence of molecular bromine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and fluorescent materials.
Mechanism of Action
The mechanism of action of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Enzyme Inhibition
Table 2: Molecular Properties of Bicyclic Analogues
Discussion of Key Findings
- Substituent Size and Target Specificity :
Larger substituents (e.g., isopropyl) reduce potency in HCV protease inhibition due to steric hindrance , but the octahydrocyclopenta[c]pyrrole group in the target compound may optimize binding in HDACs by balancing size and rigidity . - Biological Applications :
The antibacterial activity of 3a contrasts with the enzyme-targeted action of the target compound, underscoring the role of substituents in directing biological activity. - Structural Rigidity : Bicyclic groups like octahydrocyclopenta[c]pyrrole may improve binding kinetics by reducing conformational flexibility, a feature absent in simpler substituents like chloropyridinylmethoxy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
